molecular formula C16H14N2O B2893495 4-(4-phenylmethoxyphenyl)-1H-pyrazole CAS No. 1266690-18-9

4-(4-phenylmethoxyphenyl)-1H-pyrazole

Cat. No. B2893495
CAS RN: 1266690-18-9
M. Wt: 250.301
InChI Key: WEPICZVLHFRBBD-UHFFFAOYSA-N
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Description

“4-(4-phenylmethoxyphenyl)-1H-pyrazole” is a compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms. The compound also contains a phenylmethoxy group and a phenyl group attached to the pyrazole ring .


Molecular Structure Analysis

The molecular structure of “4-(4-phenylmethoxyphenyl)-1H-pyrazole” would be characterized by the presence of a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms. The phenylmethoxy and phenyl groups are bulky aromatic groups that could influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

Pyrazole compounds can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and reduction . The phenylmethoxy group could potentially be cleaved under acidic or basic conditions, resulting in the formation of a phenol and a methoxy group.


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(4-phenylmethoxyphenyl)-1H-pyrazole” would be influenced by the presence of the pyrazole ring and the phenylmethoxy and phenyl groups. These groups could affect the compound’s polarity, solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Molecular Structure and Tautomerism

Research on NH-pyrazoles, which are chemically related to 4-(4-phenylmethoxyphenyl)-1H-pyrazole, has explored their annular tautomerism. X-ray crystallography and NMR spectroscopy studies reveal complex hydrogen bonding patterns and tautomerism in solution and the solid state, highlighting the structural diversity and stability of these compounds (Cornago et al., 2009).

Sodium Channel Blockers

3-(4-phenoxyphenyl)-1H-pyrazoles, closely related to the compound , have been synthesized and characterized as potent state-dependent sodium channel blockers. Their structure-activity relationship (SAR) studies provide insights into the chemical requirements for potency, demonstrating their potential in therapeutic applications (Yang et al., 2004).

Hydrogen Bonding and Molecular Conformation

The study of 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives has uncovered complex hydrogen-bonded framework structures, highlighting the role of hydrogen bonding in determining molecular conformation and stability. These findings contribute to our understanding of the structural characteristics of pyrazole derivatives (Asma et al., 2018).

Corrosion Inhibition

Pyrazole derivatives have been investigated for their role in corrosion inhibition, particularly in the petroleum industry. Studies on 4,4’-((4-methoxyphenyl)methylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) and related compounds demonstrate their efficacy in mitigating corrosion in acidizing environments, offering insights into the application of pyrazole derivatives as corrosion inhibitors (Singh et al., 2020).

Electrochromism and Acidichromism

Research into imidazole/pyrene/pyrazine based compounds, incorporating pyrazole structures, has revealed their potential for visualized acidichromism and near-infrared electrochromism. These findings suggest applications in smart materials and sensors, where color change under specific conditions is desired (Ma et al., 2015).

Mechanism of Action

Target of Action

The primary target of 4-(4-(Benzyloxy)phenyl)-1H-pyrazole is Leukotriene A-4 hydrolase . This enzyme plays a crucial role in the biosynthesis of the proinflammatory mediator leukotriene B4 .

Mode of Action

The compound interacts with its target, Leukotriene A-4 hydrolase, and inhibits its activity

Biochemical Pathways

The inhibition of Leukotriene A-4 hydrolase affects the biosynthesis of leukotriene B4, a proinflammatory mediator . This can lead to a decrease in inflammation, although the specific downstream effects depend on the context of the biochemical pathway and the physiological state of the organism.

Pharmacokinetics

It’s known that the compound’s bioavailability can be influenced by various factors, including its physicochemical properties, the route of administration, and the individual’s physiological condition .

Result of Action

The inhibition of Leukotriene A-4 hydrolase by 4-(4-(Benzyloxy)phenyl)-1H-pyrazole can lead to a decrease in the production of leukotriene B4 . This may result in reduced inflammation, given the role of leukotriene B4 as a proinflammatory mediator .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(4-(Benzyloxy)phenyl)-1H-pyrazole. For instance, factors such as pH and temperature can affect the compound’s stability and its interaction with its target . Additionally, the presence of other substances, such as inhibitors or activators of Leukotriene A-4 hydrolase, can also influence the compound’s efficacy .

Safety and Hazards

The safety and hazards associated with “4-(4-phenylmethoxyphenyl)-1H-pyrazole” would depend on its specific physical and chemical properties. As with all chemicals, it should be handled with care to avoid exposure and potential harm .

Future Directions

The future research directions for “4-(4-phenylmethoxyphenyl)-1H-pyrazole” could involve exploring its potential biological activities, optimizing its synthesis process, and studying its reactivity with various reagents .

properties

IUPAC Name

4-(4-phenylmethoxyphenyl)-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O/c1-2-4-13(5-3-1)12-19-16-8-6-14(7-9-16)15-10-17-18-11-15/h1-11H,12H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEPICZVLHFRBBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CNN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-(Benzyloxy)phenyl)-1h-pyrazole

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